tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate
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Overview
Description
Tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate is a complex organic compound that features a tert-butyl group, a benzimidazole core, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzimidazole core can be reduced under specific conditions to yield different reduced forms.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to specific sites on proteins, inhibiting their activity or altering their function. The carbamate moiety can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(1H-imidazol-2-yl)-N-methylcarbamate: Shares a similar structure but with a different substitution pattern on the imidazole ring.
Tert-butyl (2-(1H-imidazol-2-yl)ethyl)carbamate: Similar core structure but with variations in the side chains.
Uniqueness
Tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate is unique due to its specific substitution pattern and the presence of both a benzimidazole core and a carbamate moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H19N3O3 |
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Molecular Weight |
277.32 g/mol |
IUPAC Name |
tert-butyl N-[[6-(hydroxymethyl)-1H-benzimidazol-2-yl]methyl]carbamate |
InChI |
InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)15-7-12-16-10-5-4-9(8-18)6-11(10)17-12/h4-6,18H,7-8H2,1-3H3,(H,15,19)(H,16,17) |
InChI Key |
BQMGTYZKVPSUJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)CO |
Origin of Product |
United States |
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